

sample preparation for galaxolide analysis in human plasma

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Compound of Interest		
Compound Name:	(Rac)-galaxolidone-d6	
Cat. No.:	B12413323	Get Quote

Application Note: Analysis of Galaxolide in Human Plasma

Introduction

Galaxolide (HHCB) is a synthetic polycyclic musk widely used as a fragrance ingredient in a variety of personal care products and household goods.[1][2][3] Due to its extensive use, Galaxolide is frequently detected in environmental and biological samples, including human tissues and fluids such as breast milk, blood plasma, and adipose tissue.[2][4][5] Monitoring the levels of Galaxolide in human plasma is crucial for assessing human exposure and understanding its potential health implications. This application note provides a detailed protocol for the sample preparation and analysis of Galaxolide in human plasma using gas chromatography-mass spectrometry (GC-MS), a common and effective analytical technique for volatile compounds like Galaxolide.[4]

Principle

This protocol involves the extraction of Galaxolide from human plasma via protein precipitation followed by liquid-liquid extraction (LLE). The extracted and concentrated analyte is then analyzed by GC-MS. This method is designed to provide reliable and reproducible quantification of Galaxolide for research and monitoring purposes.

Experimental Protocols



Materials and Reagents

- Human plasma (collected in EDTA or heparin tubes)
- · Galaxolide (HHCB) analytical standard
- Internal Standard (IS) solution (e.g., Tonalide (AHTN) or a deuterated Galaxolide analog)
- Methanol (HPLC grade)[6]
- Acetonitrile (HPLC grade)[3][7]
- Ethyl acetate (Analytical grade)[8]
- n-Hexane (HPLC grade)
- Sodium chloride (NaCl)
- Anhydrous sodium sulfate (Na₂SO₄)
- Pyridine
- N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS[5]
- · Milli-Q or deionized water
- Micro-centrifuge tubes (1.5 mL or 2 mL)
- Glass centrifuge tubes (15 mL)
- Vortex mixer
- Centrifuge
- Nitrogen evaporator
- · GC-MS system

Sample Collection and Storage



- Collect whole blood samples in tubes containing an anticoagulant (EDTA or heparin).
- Centrifuge the blood sample to separate the plasma from blood cells.
- Transfer the supernatant (plasma) to a clean, labeled polypropylene tube.
- Store plasma samples at -80°C until analysis to ensure stability.[9]

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

- Thawing: Thaw the frozen human plasma samples on ice.[9]
- Aliquoting: In a 2 mL micro-centrifuge tube, add 500 μL of human plasma.
- Internal Standard Spiking: Spike the plasma sample with an appropriate amount of internal standard solution.
- Protein Precipitation: Add 1.0 mL of cold acetonitrile to the plasma sample to precipitate proteins.[5][7]
- Vortexing: Vortex the mixture vigorously for 1 minute.
- Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[6]
- Supernatant Transfer: Carefully transfer the supernatant to a 15 mL glass centrifuge tube.
- Liquid-Liquid Extraction:
 - Add 5 mL of a hexane:ethyl acetate (1:1, v/v) mixture to the supernatant.
 - Add 1 mL of saturated sodium chloride solution to improve phase separation.
 - Vortex the tube for 5 minutes.
 - Centrifuge at 3,000 rpm for 5 minutes to separate the aqueous and organic layers.



- Organic Layer Collection: Carefully transfer the upper organic layer to a clean glass tube.
- Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
- Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
- Reconstitution: Reconstitute the dried residue in 100 μL of hexane for GC-MS analysis.

Derivatization (Optional but Recommended for GC-MS)

For improved chromatographic performance and sensitivity, derivatization can be performed.

- To the dried extract, add 50 μL of pyridine and 50 μL of MSTFA.
- Cap the vial tightly and heat at 60°C for 1 hour.
- Cool the sample to room temperature before injection into the GC-MS.

GC-MS Analysis

- Injection: Inject 1-2 μL of the final extract into the GC-MS system.
- Instrumentation: A typical GC-MS system would consist of a gas chromatograph coupled to a mass spectrometer.[4]
- Analytical Column: Use a suitable capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 μm).[10]
- GC Conditions:
 - Injector Temperature: 280°C
 - Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.



· MS Conditions:

Ion Source Temperature: 230°C

Quadrupole Temperature: 150°C

o Ionization Mode: Electron Ionization (EI) at 70 eV.

 Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, using characteristic ions for Galaxolide and the internal standard.

Data Presentation

The following table summarizes typical quantitative data for Galaxolide analysis. Values are indicative and may vary depending on the specific instrumentation and laboratory conditions.

Parameter	Value	Reference
Linearity Range	0.1 - 100 ng/mL	N/A
Limit of Detection (LOD)	0.05 ng/mL	[7]
Limit of Quantification (LOQ)	0.1 ng/mL	[4]
Recovery	85 - 110%	[7][11]
Intra-day Precision (%RSD)	< 15%	[12]
Inter-day Precision (%RSD)	< 15%	[12]

Visualizations Experimental Workflow Diagram

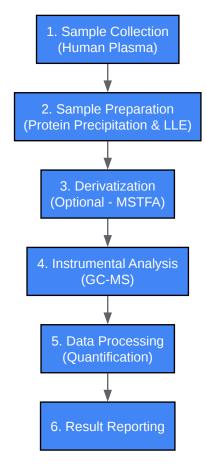




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Caption: Workflow for Galaxolide extraction from human plasma.

Logical Relationship of Analytical Steps



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Caption: Logical flow of the analytical protocol.

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